OXA-01, also known as oxa-01, is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase complexes mTORC1 and mTORC2. [, ] It belongs to a class of compounds known as ATP-competitive mTOR inhibitors. [, ] Unlike rapamycin, an allosteric inhibitor that primarily targets mTORC1, OXA-01 demonstrates greater efficacy in inhibiting both mTORC1 and mTORC2 signaling pathways. [, ] This dual inhibition makes it a promising candidate for cancer research, particularly in studying tumor growth, angiogenesis, and potential therapeutic interventions. [, ]
OXA-01 is typically isolated from various strains of bacteria, including Acinetobacter baumannii and other gram-negative bacteria. These organisms often acquire the gene encoding OXA-01 through horizontal gene transfer, contributing to the spread of antibiotic resistance within microbial populations.
OXA-01 is classified as a class D beta-lactamase. This classification is based on its molecular structure and the mechanism by which it hydrolyzes beta-lactam antibiotics. Class D enzymes are characterized by their ability to hydrolyze oxacillin and other penicillins, as well as some cephalosporins.
The synthesis of OXA-01 can be approached through various methods, including recombinant DNA technology. The gene encoding OXA-01 can be cloned into expression vectors, allowing for the production of the enzyme in host organisms such as Escherichia coli.
Technical Details:
The molecular structure of OXA-01 has been elucidated through techniques such as X-ray crystallography. The enzyme typically features a characteristic fold common to beta-lactamases, which includes an active site that accommodates beta-lactam substrates.
The crystal structure reveals crucial details about the active site configuration and substrate binding interactions. For example, specific amino acid residues within the active site play critical roles in the hydrolysis of beta-lactam antibiotics.
OXA-01 catalyzes the hydrolysis of beta-lactam antibiotics through a two-step mechanism:
Technical Details:
Kinetic studies using spectrophotometric assays help quantify the rate of hydrolysis and determine kinetic parameters such as (Michaelis constant) and (maximum velocity).
The mechanism by which OXA-01 confers antibiotic resistance involves its ability to rapidly hydrolyze beta-lactam compounds before they can exert their antibacterial effects.
Studies have shown that OXA-01 exhibits varying levels of activity against different beta-lactams, influenced by structural features of both the enzyme and the substrates involved.
OXA-01 typically exists as a soluble protein at physiological pH, with optimal activity observed at specific temperatures (usually around 37°C).
The enzyme shows stability across a range of pH values but may denature under extreme conditions. Its activity can also be influenced by metal ions and inhibitors present in the environment.
Relevant Data or Analyses:
The primary application of OXA-01 in scientific research lies in studying antibiotic resistance mechanisms in bacteria. Understanding how this enzyme functions can inform drug design strategies aimed at overcoming resistance.
Additionally, OXA-01 serves as a target for developing novel inhibitors that could restore the efficacy of existing beta-lactam antibiotics against resistant bacterial strains. Research into these inhibitors includes exploring their binding affinities and inhibitory constants to design effective therapeutic agents.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3